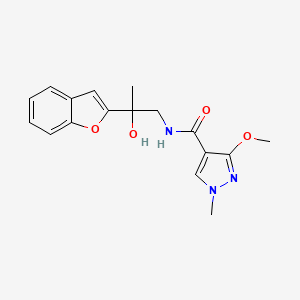
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O4 with a molecular weight of 329.35 g/mol. The compound features a benzofuran moiety, which is known for its significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O4 |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 2034492-84-5 |
Antimicrobial Activity
Research indicates that derivatives of benzofuran, including the target compound, exhibit substantial antimicrobial properties. In particular, compounds containing the benzofuran structure have shown effectiveness against various bacteria and fungi. For instance, studies have reported significant cytotoxic activity against human cancer cell lines and antifungal activity in related derivatives .
Anti-inflammatory Effects
The benzofuran nucleus contributes to anti-inflammatory activities through mechanisms such as the inhibition of pro-inflammatory cytokines. Compounds similar to this compound have demonstrated the ability to reduce levels of tumor necrosis factor (TNF) and interleukins (IL-1, IL-8), indicating potential for managing chronic inflammatory disorders .
Anticancer Potential
Studies highlight the anticancer potential of pyrazole derivatives. Specifically, compounds that incorporate the pyrazole structure have been evaluated for their ability to induce apoptosis in cancer cells. For example, one study reported that a related pyrazole derivative exhibited significant growth inhibition in cancer cell lines with an IC50 value of 49.85 μM .
Case Studies
Several case studies have focused on the biological activity of benzofuran and pyrazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain modifications enhanced their activity significantly .
- Anti-inflammatory Mechanisms : Research on benzofuran derivatives showed that they could effectively suppress NF-kB activity in macrophages, leading to reduced inflammation markers .
- Anticancer Efficacy : In a recent study, a series of pyrazole derivatives were screened for anticancer activity, revealing that some compounds led to significant apoptosis in tumor cells, suggesting that this compound may share similar properties .
属性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(22,14-8-11-6-4-5-7-13(11)24-14)10-18-15(21)12-9-20(2)19-16(12)23-3/h4-9,22H,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHALSHVWEZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN(N=C1OC)C)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














